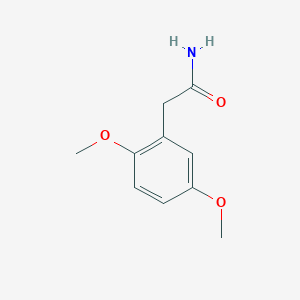

2-(2,5-Dimethoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-13-8-3-4-9(14-2)7(5-8)6-10(11)12/h3-5H,6H2,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKPHGJVHWZEFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299845 | |

| Record name | 2-(2,5-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18086-23-2 | |

| Record name | NSC133248 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,5-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(2,5-Dimethoxyphenyl)acetamide

Synthesis from 1-(2,5-Dimethoxyphenyl)-2-bromoethanone via Multi-Step Processes

A notable synthetic route to this compound and its derivatives commences with 1-(2,5-dimethoxyphenyl)-2-bromoethanone. google.comgoogle.com This process involves a series of chemical transformations, including amination, acylation, and reduction steps, to yield the target compound. google.comgoogle.com

The initial step in this synthetic sequence involves the reaction of 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine. google.comgoogle.com This reaction is typically carried out in a solvent system composed of tetrahydrofuran (B95107) (THF) and water. google.comgoogle.com The use of this specific solvent mixture facilitates the formation of the intermediate, 1-(2',5'-dimethoxyphenyl)-2-aminoethanone. google.com The reaction proceeds via the formation of a quaternary ammonium (B1175870) salt with hexamine, which upon hydrolysis, yields the primary amine. google.com An example of this process involves adding 1-(2,5-dimethoxyphenyl)-2-bromoethanone to a solution of THF, followed by the addition of water and then hexamine, leading to the precipitation of the product. google.com

Following the formation of the aminoethanone intermediate, the next step is acylation using a haloacetyl chloride, such as chloroacetyl chloride. google.comgoogle.com This reaction is typically performed in an acetone-water solvent system in the presence of a base like sodium acetate. google.comgoogle.com The acylation introduces the acetamide (B32628) functionality, resulting in the formation of 2-chloro-N-(β-oxo-2,5-dimethoxyphenyl)acetamide. google.com The reaction is often carried out at a controlled temperature, for instance, 0°C, to manage the reactivity of the acyl chloride. google.com

The subsequent step involves the selective reduction of the carbonyl and azide (B81097) groups (introduced in the next step). A two-step reduction process is employed. First, the carbonyl group of 2-Azido-N-(β-oxo-2,5,dimethoxyphenethyl)acetamide is selectively reduced using sodium borohydride (B1222165) in a protic solvent like methanol. google.comgoogle.com This is followed by the reduction of the azide group using stannous chloride to yield the final amine. google.comgoogle.com This selective reduction strategy is crucial for obtaining the desired hydroxyethyl (B10761427) acetamide derivative. google.comgoogle.com

To introduce the final amino group, a nucleophilic azidation reaction is performed on the 2-chloro-N-(β-oxo-2,5-dimethoxyphenyl)acetamide intermediate. google.com This is achieved by reacting the chloro-substituted acetamide with sodium azide in a suitable solvent such as acetone. google.com The reaction may be facilitated by the addition of potassium iodide. google.com This substitution of the chlorine atom with an azide group forms 2-Azido-N-(β-oxo-2,5,dimethoxyphenethyl)acetamide, which is then subjected to the reduction steps described previously. google.com Nucleophilic substitution with sodium azide is a well-established method for introducing the azide functionality. nih.gov

Approaches Involving Phenolic Compounds and Thioacetic Acid Derivatives

While less specifically detailed for this compound in the provided context, general synthetic strategies involving phenolic compounds can be inferred. For instance, the synthesis of related acetamide derivatives can start from substituted phenols. researchgate.netnih.gov The synthesis of N-(2,5-dimethoxyphenyl)acetamide has been documented, which could potentially be a precursor or a related compound in certain synthetic schemes. nih.gov

Furthermore, the reaction of thioureido acids with monochloroacetic acid can lead to the formation of thiazolone derivatives, which are structurally related to acetamides and highlight the reactivity of haloacetic acid derivatives in forming C-N bonds. nih.gov

Synthesis of Structurally Modified 2,5-Dimethoxyphenyl Acetamide Derivatives

The modification of the 2,5-dimethoxyphenyl acetamide core is a key area of research for creating new chemical entities. These synthetic transformations allow for the systematic alteration of the compound's structure to explore its chemical space.

The introduction of a bromine atom onto the phenyl ring of the 2,5-dimethoxyphenyl scaffold is a critical step for subsequent derivatization, particularly for cross-coupling reactions. A common strategy involves the use of brominated phenethylamine (B48288) precursors, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496). nih.govthieme-connect.denih.govnih.gov This precursor can be synthesized through methods like the condensation of 2,5-dimethoxybenzaldehyde (B135726) with nitromethane, followed by reduction and subsequent bromination of the resulting phenethylamine with elemental bromine in acetic acid. thieme-connect.de

Once the bromo-substituted amine is obtained, it can be converted to the corresponding N-acetamide derivative. A general and effective method for this transformation is the acylation of the amine. For instance, reacting the substituted amine with bromoacetyl chloride or bromoacetyl bromide in the presence of a base, such as triethylamine, under anhydrous conditions yields the desired 2-bromo-N-acetamide derivative. nist.gov This approach is exemplified in the synthesis of compounds like 2-bromo-N-(3-ethoxyphenyl)acetamide, where 3-ethoxyaniline (B147397) is acylated with bromoacetyl bromide. nist.gov A specific derivative, 2-(2-bromo-4,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, highlights the incorporation of the bromo-substituted scaffold. organic-chemistry.org

The metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine can also lead to related acetic acid derivatives through oxidative deamination, forming 2-(4-bromo-2,5-dimethoxyphenyl)acetic acid (BDMPAA), which provides an alternative route to functionalized scaffolds. nih.gov

Table 1: Synthesis of 2-Bromo-N-Acetamide Derivatives

| Precursor | Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 4-bromo-2,5-dimethoxyphenethylamine | Bromoacetyl chloride/bromide | N-Acetylation | N-(4-bromo-2,5-dimethoxyphenethyl)bromoacetamide | nist.gov |

| 3-ethoxyaniline | Bromoacetyl bromide | N-Acetylation | 2-Bromo-N-(3-ethoxyphenyl)acetamide | nist.gov |

| 2,5-dimethoxyphenethylamine | Bromine/Acetic Acid | Ring Bromination | 4-bromo-2,5-dimethoxyphenethylamine | thieme-connect.de |

The halogenated derivatives of 2,5-dimethoxyphenyl acetamide are valuable intermediates for constructing more complex molecules through various metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. acs.orgrsc.org This reaction is widely used for the synthesis of biaryls, styrenes, and polyenes and is tolerant of a wide range of functional groups. acs.orgnih.gov The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

While direct examples using this compound as the substrate are not extensively documented, the methodology has been successfully applied to structurally similar systems. For instance, N-(2,5-dibromophenyl)acetamide has been coupled with various arylboronic acids using a palladium catalyst to produce N-aryl-substituted acetamides in moderate to good yields. beilstein-journals.org Similarly, the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been achieved via Suzuki coupling. nih.gov These examples demonstrate the feasibility of applying this methodology to bromo-substituted 2,5-dimethoxyphenyl acetamide derivatives for the synthesis of novel aryl-substituted analogues. The choice of ligands, such as dialkylbiaryl phosphines, can significantly enhance the reactivity of the palladium catalyst, enabling the coupling of even challenging substrates like aryl chlorides and heteroaryl systems. wikipedia.orgfiveable.me

Table 2: Key Components of Suzuki Cross-Coupling Reactions

| Component | Role | Example | Reference |

|---|---|---|---|

| Aryl Halide | Electrophilic Partner | N-(2,5-dibromophenyl)acetamide | beilstein-journals.org |

| Organoboron Reagent | Nucleophilic Partner | Arylboronic acid or ester | acs.org |

| Palladium Catalyst | Catalyzes C-C bond formation | Pd(OAc)₂, Pd(PPh₃)₄ | rsc.org |

| Base | Activates boronic acid | K₂CO₃, K₃PO₄ | wikipedia.org |

| Ligand | Stabilizes and activates catalyst | SPhos, XPhos | wikipedia.org |

The this compound scaffold can be incorporated into various heterocyclic systems, including those containing thiazole (B1198619), oxazole (B20620), or thiadiazole rings. These heterocycles are significant structural motifs in many biologically active compounds.

Thiazoles: The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring, typically from an α-haloketone and a thioamide. acs.org Derivatives of this compound can be linked to thiazole moieties through several synthetic strategies. For example, complex structures such as 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide have been synthesized, demonstrating the connection of an acetamide group to a thiazole-containing framework. A direct synthesis of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004) has been achieved via a green catalytic reaction between 2-aminothiophenol (B119425) and 2,5-dimethoxybenzaldehyde, showcasing the fusion of the dimethoxyphenyl ring with a benzothiazole (B30560) system.

Oxazoles: A variety of methods exist for the synthesis of oxazoles, including the Robinson-Gabriel synthesis, Fisher oxazole synthesis, and the van Leusen reaction. The van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), is a versatile method for creating 5-substituted oxazoles from aldehydes. General methodologies have been developed for the synthesis of 2,5-disubstituted oxazoles, which could be adapted to incorporate the this compound scaffold. Such syntheses often involve the cyclization of precursors like amino alcohols and carboxylic acids or their derivatives.

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring system can also be coupled with the acetamide scaffold. A series of 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives containing a phenyl urea (B33335) moiety has been synthesized and evaluated for potential biological activity. This demonstrates the chemical tractability of linking the core acetamide structure to a thiadiazole ring.

Beyond simple five-membered heterocycles, the this compound scaffold can be used to construct more complex, fused, and polycyclic systems. These advanced structures are of interest for exploring novel chemical space.

For instance, the Paal-Knorr pyrrole (B145914) synthesis allows for the creation of substituted pyrroles from 1,4-dicarbonyl compounds. This methodology has been used in a multi-step synthesis to produce complex molecules like 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide, which, although starting from different precursors, illustrates the principle of building complex heterocyclic systems around an acetamide-related core.

Furthermore, multi-component reactions can be employed to build intricate heterocyclic architectures in a single step. The reaction of specific thiazole derivatives with substituted benzaldehydes and ethyl cyanoacetate (B8463686) can produce pyran derivatives, leading to fused systems like pyrano[2,3-d]thiazoles. These reactions highlight the potential to use functionalized this compound derivatives as building blocks for generating significant molecular complexity.

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. These reactions, along with other multi-component reactions (MCRs), are powerful tools for the rapid assembly of complex molecular architectures from simple precursors. nih.gov

A notable example is the Grob-Ugi cascade reaction, which has been used to synthesize 2-carbamimidamide derivatives. This reaction utilizes a hypervalent iodine reagent to initiate a sequence involving fragmentation and a subsequent Ugi multi-component assembly. A related precursor, 4-(2-(2,5-dimethoxyphenyl)-2-hydroxyethyl)phenol, has been synthesized as a starting material for such transformations.

Ferric chloride (FeCl₃) is an inexpensive, abundant, and versatile Lewis acid catalyst used in a variety of organic transformations. Its catalytic activity is valuable in promoting reactions such as amidations, Friedel-Crafts acylations, and other C-C and C-N bond-forming reactions. For example, FeCl₃ has been employed to catalyze the direct amidation of esters under solvent-free conditions and to promote oxidative allylation of C-H bonds adjacent to nitrogen atoms, leading to the formation of homoallyl tertiary amines. While a specific FeCl₃-promoted cascade reaction starting directly from this compound is not prominently featured in the literature, the catalytic profile of FeCl₃ suggests its potential utility in designing one-pot cyclization or condensation sequences to form complex heterocyclic systems from appropriately functionalized derivatives of the parent scaffold.

Derivatization via Coupling Reactions

Optimization of Reaction Conditions and Reagent Systems

The efficiency of the synthesis of this compound is highly dependent on the chosen reaction conditions and reagents. Key areas of optimization include the selection of an appropriate solvent system and the use of effective catalysts to drive the amidation reaction.

The choice of solvent can significantly influence the reaction rate, yield, and ease of product isolation. While direct amidation of carboxylic acids with amines can be challenging due to the formation of ammonium carboxylate salts, appropriate solvent selection can mitigate this issue. libretexts.org

In the synthesis of related N-substituted acetamides, various solvent systems have been employed with success. For instance, in the synthesis of (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride, a related compound, a tetrahydrofuran/water solvent system was used for the initial reaction, followed by an acetone/water mixture for a subsequent acylation step. google.comgoogle.com This suggests that mixtures of organic solvents and water can be effective in balancing the solubility of both the starting materials and reagents.

For the direct amidation of phenylacetic acid derivatives, toluene (B28343) has been shown to be an effective solvent, particularly in nickel-catalyzed reactions. nih.govroyalsocietypublishing.org The use of a non-polar solvent like toluene can facilitate the removal of water, a byproduct of the amidation, thereby driving the reaction equilibrium towards the product side. In other contexts, such as the synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, ethanol has been used as a refluxing solvent. nih.gov

The following table summarizes solvent systems mentioned in the synthesis of related acetamide compounds, which could be applicable to the synthesis of this compound.

| Solvent System | Reactants/Reaction Type | Reference |

| Tetrahydrofuran/Water | 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine | google.comgoogle.com |

| Acetone/Water | Acylation of 1-(2′,5′-dimethoxyphenyl)-2-amino ethanone (B97240) | google.comgoogle.com |

| Toluene | Nickel-catalyzed direct amidation of phenylacetic acid derivatives | nih.govroyalsocietypublishing.org |

| Ethanol | 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole | nih.gov |

| Methanol | Recrystallization of related acetamide products | google.com |

Catalysts play a pivotal role in the direct amidation of carboxylic acids, a more atom-economical approach compared to methods requiring pre-activation of the carboxylic acid. nih.gov Research into the catalytic amidation of phenylacetic acid derivatives has identified several effective catalyst systems.

Nickel Catalysts: A study on the direct amidation of non-activated phenylacetic acids with benzylamines highlighted the efficacy of nickel dichloride (NiCl₂) as a simple and efficient catalyst. nih.govroyalsocietypublishing.org The study found that among various nickel catalysts, NiCl₂ provided the best performance. The reaction conditions were optimized to be 10 mol% of NiCl₂ in toluene at 110°C. nih.govroyalsocietypublishing.org The electronic and steric effects of substituents on the phenylacetic acid were noted to be significant, with para-substituted derivatives generally giving higher yields than meta or ortho isomers. nih.gov

Catalytic Activity of Different Nickel Catalysts for Amidation of Phenylacetic Acid

| Catalyst | Yield (%) |

|---|---|

| NiCl₂ | >95 |

| DPPE·NiCl₂ | ~85 |

| (CH₃COO)₂Ni | ~75 |

| Ni(acac)₂ | ~65 |

| DPPP·NiCl₂ | ~60 |

| NiCl₂(PPh₃)₂ | ~55 |

| NiCl₂·6H₂O | ~45 |

| None | <5 |

Data adapted from a study on the amidation of phenylacetic acid with benzylamine (B48309) in toluene at 110°C for 20 hours. nih.gov

Zirconium-based Metal-Organic Frameworks (MOFs): More recently, heterogeneous catalysts such as zirconium-based MOF nanoparticles (UiO-type) have been investigated for direct amide bond formation. These catalysts offer the advantage of easy separation and recyclability. In the reaction between phenylacetic acid and benzylamine, Zr-MOF samples were shown to catalyze the amidation, with factors such as linker functionalization and pore size influencing the catalytic activity. rsc.org

Reaction parameter control is also crucial. For instance, in the synthesis of related acetamides, temperature control is important. The acylation of 1-(2′,5′-dimethoxyphenyl)-2-amino ethanone was carried out at 0°C, while a subsequent nucleophilic azidation was performed at a reflux temperature of 60°C. google.comgoogle.com

Synthetic Utility as Intermediate Compounds

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries. Its utility is primarily derived from the reactivity of the acetamide group and the potential for further functionalization of the dimethoxyphenyl ring.

The precursor to this compound, 2-(2,5-dimethoxyphenyl)acetic acid , is a well-established building block in pharmaceutical development, often used in the synthesis of drugs targeting neurological disorders, as well as analgesics and anti-inflammatory agents. chemimpex.combiosynth.com The conversion of this acid to the corresponding primary amide, this compound, provides a key intermediate that can undergo further chemical transformations.

For example, the synthesis of (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride, a cardiovascular drug, involves intermediates that are structurally related to this compound. google.com While the specific use of this compound is not explicitly detailed in this particular synthesis, the formation of an acetamide linkage to a dimethoxyphenyl moiety is a critical step.

Furthermore, a Chinese patent describes the synthesis of 2,5-dimethoxyphenethylamine , an important pharmaceutical intermediate for serotonin (B10506) (5-HT) compounds, from α-amino-2,5-dimethoxy acetophenone (B1666503). google.com This highlights the importance of the acetophenone core, which is structurally similar to the target compound. Another patent details a method for preparing 2,5-dimethoxyphenylacetic acid from 2-(2,5-dimethoxyphenyl)acetonitrile , which itself can be a precursor to this compound via partial hydrolysis. nih.gov

The compound is also related to the synthesis of various biologically active molecules. For instance, a Grob-Ugi cascade reaction has been developed using a derivative, 4-(2-(2,5-dimethoxyphenyl)-2-hydroxyethyl)phenol, to produce complex amide structures. acs.org This demonstrates the synthetic potential of the 2-(2,5-dimethoxyphenyl)ethyl backbone, which is central to the structure of this compound.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H-NMR) and Carbon (¹³C-NMR) Analysis

While specific experimental spectral data for 2-(2,5-Dimethoxyphenyl)acetamide is not widely published in publicly accessible databases, the expected chemical shifts and splitting patterns can be predicted based on the known structure.

For a ¹H-NMR spectrum, one would anticipate signals corresponding to the aromatic protons on the dimethoxy-substituted ring, the methylene (B1212753) (-CH₂-) protons of the acetamide (B32628) side chain, the amide (-NH₂) protons, and the protons of the two methoxy (B1213986) (-OCH₃) groups. The integration of these signals would correspond to the number of protons in each unique environment.

In a ¹³C-NMR spectrum, distinct peaks would be expected for each of the ten carbon atoms in the molecule. This includes the two carbons of the acetamide group (the carbonyl and the methylene carbon), the six carbons of the benzene (B151609) ring (with those bearing methoxy groups shifted downfield), and the two carbons of the methoxy groups themselves.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key absorptions would include N-H stretching vibrations for the primary amide, a strong C=O stretching vibration for the amide carbonyl group, C-H stretching for the aromatic and aliphatic portions of the molecule, and C-O stretching for the ether linkages of the methoxy groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (195.21). Common fragmentation pathways for molecules of this type would likely involve cleavage of the bond between the methylene group and the aromatic ring, as well as the loss of the acetamide group or parts thereof.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) within the compound. For this compound (C₁₀H₁₃NO₃), the theoretical elemental composition is approximately:

Carbon (C): 61.53%

Hydrogen (H): 6.71%

Nitrogen (N): 7.18%

Oxygen (O): 24.58%

Experimental results from elemental analysis are compared against these theoretical values to confirm the empirical formula of a synthesized sample.

X-ray Diffraction Studies for Solid-State Structural and Conformational Analysis

Intermolecular Interactions, Including Hydrogen Bonding Networks

The crystal structure and molecular packing of this compound are significantly influenced by a network of intermolecular interactions, primarily driven by the hydrogen bonding capabilities of the acetamide functional group. The amide moiety possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O), facilitating the formation of robust intermolecular connections.

In the solid state, molecules of acetamide derivatives typically arrange themselves to maximize these hydrogen bonding opportunities. For compounds structurally similar to this compound, crystallographic studies reveal the formation of extensive three-dimensional networks. youtube.comnih.gov The most common and stabilizing of these interactions is the N−H···O hydrogen bond, where the amide proton of one molecule interacts with the carbonyl oxygen of an adjacent molecule. This often leads to the formation of a classic amide catemer, creating chains or tapes of molecules propagating through the crystal lattice. youtube.com

A summary of potential intermolecular interactions is presented below:

| Interaction Type | Donor | Acceptor | Significance |

| Primary Hydrogen Bond | Amide (N-H) | Carbonyl Oxygen (C=O) | Forms primary structural motifs like chains and dimers. |

| Secondary Hydrogen Bond | Aromatic/Methylene (C-H) | Carbonyl/Methoxy Oxygen (O) | Contributes to the stability of the 3D crystal packing. nih.gov |

| van der Waals Forces | Aromatic Rings / Alkyl groups | Aromatic Rings / Alkyl groups | Influences molecular packing and conformation. youtube.com |

| π–π Stacking | Dimethoxyphenyl Ring | Dimethoxyphenyl Ring | Potential for slipped-stacking interactions, contributing to packing efficiency. nih.gov |

Conformational Preferences and Stereochemical Insights

Crystallographic data from similar molecules show that the acetamide group is significantly twisted with respect to the plane of the benzene ring. youtube.comnih.gov This non-planar conformation is largely a result of steric hindrance between the ortho-methoxy group of the phenyl ring and the carbonyl group of the acetamide side chain. youtube.com This steric clash forces the side chain to rotate out of the plane of the aromatic ring to achieve a more energetically favorable state.

The key dihedral angles that describe the conformation are:

C-C-C-N Torsion: Defines the rotation of the acetamide group relative to the phenyl ring.

O=C-N-H Torsion: Defines the planarity of the amide bond itself.

In a closely related compound, 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide, the dihedral angle between the acetamide group and the dimethoxyphenyl ring is a significant 80.81°. youtube.comnih.gov This large angle underscores the preference for a twisted, non-coplanar arrangement. The amide group itself tends to remain relatively planar due to the delocalization of the nitrogen lone pair into the carbonyl group. Theoretical analysis of aromatic amides suggests that rotation around the Ar-CO bond is a key factor in their stereochemistry. carlroth.com The presence of bulky substituents, such as the methoxy groups in this compound, further influences these rotational barriers and locks the molecule into specific, low-energy conformations. youtube.comnih.gov

| Structural Feature | Description | Typical Observation in Related Structures |

| Overall Conformation | The spatial arrangement of the phenyl ring and the acetamide side chain. | Twisted/Folded conformation is preferred over a planar one. ajpaonline.comnih.gov |

| Aromatic Ring - Side Chain Orientation | Described by the dihedral angle between the plane of the phenyl ring and the plane of the acetamide group. | Dihedral angles are significant, often in the range of 47° to 81°, indicating a lack of coplanarity. youtube.comyoutube.com |

| Amide Group Planarity | The geometry of the -C(=O)NH2 group. | The amide group itself generally maintains a high degree of planarity. |

| Methoxy Group Orientation | The position of the methyl groups relative to the benzene ring. | Typically lie close to the plane of the benzene ring but can be slightly tilted. |

Chromatographic and Spectrophotometric Methodologies for Research Analysis

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

For the quantitative analysis and purity assessment of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. A typical method would involve a C18 stationary phase, which is effective for separating moderately polar aromatic compounds.

A potential isocratic HPLC method could be developed using the following parameters, based on methods for structurally similar analytes: researchgate.net

Stationary Phase: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent resolving power for this class of compounds.

Mobile Phase: A mixture of an organic modifier, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) is typically used. A common starting point would be a ratio like acetonitrile:phosphate buffer (e.g., 50:50, v/v), with the pH adjusted to a slightly acidic or neutral value (e.g., pH 4.5-7.0) to ensure the analyte is in a single, non-ionized form and to achieve sharp, symmetrical peaks. researchgate.net

Detection: The presence of the dimethoxyphenyl chromophore allows for sensitive detection using a UV detector. Based on the UV absorption of related compounds, a wavelength between 210 nm and 254 nm would be appropriate for monitoring the analyte. researchgate.net

Flow Rate: A standard flow rate of 1.0 mL/min is generally suitable for analytical separations on a 4.6 mm i.d. column.

Injection Volume: A typical injection volume would be in the range of 5-20 µL.

This type of method is scalable and can be adapted for various applications, from routine quality control to the analysis of impurities.

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput alternative to HPLC for the analysis of this compound. nih.gov It is particularly well-suited for screening multiple samples simultaneously and can be used for both qualitative identification and quantitative determination. youtube.com

A prospective HPTLC method could be established as follows:

Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 plates are standard for the separation of moderately polar compounds.

Sample Application: The sample, dissolved in a suitable volatile solvent like methanol, would be applied as narrow bands using an automated applicator to ensure precision and reproducibility.

Mobile Phase (Solvent System): The separation is achieved by developing the plate in a chamber saturated with a suitable mobile phase. A solvent system for a compound of this polarity might consist of a mixture like Toluene (B28343):Ethyl Acetate:Formic Acid:Methanol in appropriate ratios (e.g., 3:4:0.8:0.7, v/v/v/v), which has been shown to be effective for separating polyphenolic compounds.

Detection and Quantification: After development, the plate is dried, and the analyte bands are visualized under UV light (at 254 nm or 366 nm). Quantification is performed using a densitometric scanner, which measures the absorbance or fluorescence of the spot. The resulting retention factor (Rf) value is characteristic of the compound in that specific system.

The key advantages of HPTLC include minimal sample preparation, low solvent consumption, and the ability to couple the separation with other analytical techniques like mass spectrometry for structure confirmation. researchgate.net

Ultraviolet (UV) Spectrophotometry Applications

Ultraviolet (UV) spectrophotometry is a fundamental analytical technique used for the characterization and quantification of this compound. The molecule's structure contains a substituted benzene ring, which acts as a chromophore, absorbing light in the UV region. This property is the basis for its detection in HPLC and can also be used for direct quantitative analysis in solution.

The UV spectrum of this compound is expected to show characteristic absorption maxima (λmax) due to the electronic transitions within the dimethoxyphenyl group and the amide carbonyl group. The exact position and intensity of these peaks are influenced by the solvent used. For quantitative purposes, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte in the solution. This method is simple and rapid, though it is less specific than chromatographic techniques and is best suited for the analysis of pure samples or simple mixtures where interfering substances are absent.

Method Validation Parameters (e.g., Linearity, Precision, Specificity, Recovery)

Any analytical method developed for the quantification of this compound must be rigorously validated to ensure its suitability for its intended purpose. Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). The key validation parameters include:

Linearity: This parameter demonstrates the direct proportionality between the analytical signal (e.g., peak area in HPLC or HPTLC) and the concentration of the analyte over a specified range. The relationship is typically evaluated by linear regression analysis, and a high correlation coefficient (r²) value, ideally >0.999, is required. researchgate.net

Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the percent relative standard deviation (%RSD), which should typically be less than 2%. nih.gov

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or degradation products. In HPLC, specificity is demonstrated by the resolution of the analyte peak from all other peaks in the chromatogram.

Accuracy (Recovery): Accuracy reflects the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of pure analyte is added to a sample matrix (spiking). The percentage of the analyte recovered by the method is then calculated. Typical acceptance criteria for recovery are within 98-102%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

A summary of typical acceptance criteria for these validation parameters is provided in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | Proportionality of signal to concentration. | Correlation Coefficient (r²) ≥ 0.999 researchgate.net |

| Precision | Agreement among a series of measurements. | % Relative Standard Deviation (%RSD) ≤ 2% |

| Specificity | Ability to measure analyte in the presence of interferences. | Analyte peak is well-resolved from other peaks. |

| Accuracy / Recovery | Closeness of measured value to the true value. | Recovery between 98.0% and 102.0% nih.gov |

| LOD | Lowest detectable concentration. | Signal-to-Noise Ratio ≈ 3:1 |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise Ratio ≈ 10:1 |

Pharmacological Research and Mechanistic Biological Activities

Neuropharmacological and Neuroprotective Mechanisms

No specific studies were identified that investigated the effects of 2-(2,5-Dimethoxyphenyl)acetamide on the following:

Anti-inflammatory Pathways and Cellular Modulations

Similarly, there is no available research detailing the impact of this compound on anti-inflammatory pathways or its cellular modulations.

Due to the absence of specific data for this compound in these areas, the creation of a scientifically accurate and informative article adhering to the provided outline is not possible at this time. Further research would be required to elucidate the pharmacological profile of this compound.

Inhibition of NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous genes involved in immunity, cell survival, and proliferation. google.com Its dysregulation is linked to a variety of chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention. google.com While direct evidence for this compound is not presently available, some anti-inflammatory agents exert their effects by inhibiting this critical pathway. For instance, the anti-inflammatory drug sulfasalazine (B1682708) has been shown to suppress the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB, thereby preventing the activation of the pathway. Similarly, certain natural compounds and synthetic molecules achieve their anti-inflammatory status by targeting components of the NF-κB cascade, such as the IκB kinases (IKK). The potential for this compound to act on this pathway remains a compelling area for investigation.

Reduction of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), are key mediators of the inflammatory response, often orchestrated by the NF-κB pathway. The ability to suppress the production of these molecules is a hallmark of many anti-inflammatory compounds.

Research on analogous acetamide (B32628) structures has demonstrated promising results in this area. For example, a study on N-(2-hydroxy phenyl) acetamide revealed that it could significantly reduce the serum levels of IL-1β and TNF-α in an animal model of adjuvant-induced arthritis. This suggests that the acetamide scaffold, a core feature of this compound, may be a key contributor to the modulation of cytokine production. In studies involving lipopolysaccharide (LPS)-activated macrophage cell lines, a standard model for inflammation, various agents have shown the ability to decrease the secretion of these critical inflammatory messengers.

Suppression of Nitric Oxide (NO) Production in Macrophages

During inflammation, macrophages can be induced to produce large amounts of nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). While NO has important physiological roles, its overproduction is a key factor in the pathophysiology of chronic inflammation.

Studies on compounds with the 2,5-dimethoxy substitution, albeit on a different chemical backbone, have shown potent inhibitory effects on NO production. A series of synthetic 2',5'-dimethoxychalcones were evaluated for their anti-inflammatory properties, with several derivatives demonstrating a potent inhibitory effect on NO production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage-like cells. This finding suggests that the 2,5-dimethoxyphenyl moiety may be crucial for this anti-inflammatory activity. Further research on other acetamide derivatives has also documented the suppression of NO production in stimulated macrophage models, reinforcing the potential of this class of compounds as anti-inflammatory agents.

Antineoplastic Effects and Cytotoxic Mechanisms in Cell Lines

The search for novel anticancer agents has led to the exploration of a wide array of synthetic compounds. Derivatives and structural analogs of this compound have been investigated for their potential to combat cancer cells.

Cytotoxic Activity against Specific Cancer Cell Lines (e.g., Breast Cancer Cells: MCF-7, T47-D, MDA-MB 231)

Research has demonstrated that compounds containing the 2,5-dimethoxyphenyl group can exhibit notable cytotoxic activity against human cancer cell lines. In a study focusing on 2',5'-dimethoxychalcone derivatives, several compounds displayed low micromolar inhibitory concentrations (IC₅₀) against various cancer lines. One of the most potent agents showed significant activity in MCF-7 breast cancer cells. While this research was on chalcones, not acetamides, it highlights the potential antineoplastic activity associated with the 2,5-dimethoxy substitution pattern. A broad patent for 2-amino-thiazole derivatives suggests their utility in treating a variety of cancers, including breast carcinoma, though specific data on the title compound is not provided.

Interactive Table: Cytotoxic Activity of Related Compounds

| Compound Class | Cell Line | Activity | Reference |

| 2',5'-Dimethoxychalcones | Human Cancer Lines | Low micromolar IC₅₀ | |

| 2',5'-Dimethoxychalcones | MCF-7 (Breast) | Potent Activity |

Investigation of Growth Inhibition and Selective Targeting

Beyond simple cytotoxicity, understanding the mechanism of growth inhibition is crucial. The most potent 2',5'-dimethoxychalcone derivative from the aforementioned study was found to induce G₂/M cell cycle arrest, which subsequently led to apoptosis (programmed cell death) in the MCF-7 breast cancer cells. This mechanism, which selectively targets cancer cells and forces them into a self-destruction pathway, is a desirable trait for anticancer agents. The ability to modulate the cell cycle and induce apoptosis is a key area of interest for many cancer drugs. The potential for this compound to share this mechanism is an intriguing possibility that warrants specific investigation.

Antimicrobial and Antiviral Action Profiles

The acetamide structure is a component of various compounds with demonstrated antimicrobial properties. A review of phenoxyacetamide derivatives indicates that this class of molecules has been explored for anti-microbial and anti-fungal activities. For instance, certain 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(phenyl)acetamide derivatives displayed good activity against gram-positive bacteria and fungi. While this represents a more complex structure than this compound, it points to the potential of the acetamide core in the development of antimicrobial agents. Furthermore, a patent has suggested that modulators of apoptosis, a potential mechanism for the related chalcones, could be useful in the treatment of viral infections, such as HIV. However, direct antiviral or antimicrobial testing of this compound has not been reported in the reviewed literature.

Enzyme Inhibition and Receptor Binding Dynamics

The structural characteristics of this compound derivatives make them candidates for interacting with the active sites of various enzymes, potentially leading to inhibition.

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.govscielo.br Derivatives of this compound have been investigated as potential α-glucosidase inhibitors. In one study, a series of quinoline-thiosemicarbazide derivatives featuring a this compound moiety were synthesized and evaluated. nih.gov The derivative with the 2,5-dimethoxy phenyl substitution demonstrated the most potent activity, with an IC₅₀ value of 50.0 µM, which was a significant improvement compared to the standard drug, acarbose. nih.gov Kinetic analysis revealed this compound to be a competitive inhibitor of the enzyme. nih.gov This suggests that the 2,5-dimethoxyphenyl group plays a crucial role in the binding affinity of these compounds to the α-glucosidase active site. nih.gov

Table 3: α-Glucosidase Inhibitory Activity of a this compound Derivative

| Compound | Target Enzyme | IC₅₀ Value (µM) | Standard | Reference |

| 2-(4-(3-((2-carbamothioylhydrazono)methyl)quinolin-2-yl)piperazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide | α-Glucosidase | 50.0 | Acarbose | nih.gov |

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important in the management of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov The potential of this compound derivatives to inhibit these enzymes has been explored. For example, a study on 3,4,5-trimethoxycinnamates, which share a trimethoxyphenyl feature, showed that these compounds could inhibit both AChE and BChE. mdpi.com Specifically, one of the more potent compounds in that study, 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate, exhibited IC₅₀ values of 46.18 µM for AChE and 32.46 µM for BChE. mdpi.com While this study was not on acetamide derivatives directly, it highlights the potential of the substituted phenyl ring in cholinesterase inhibition. Research on other acetamide-containing structures has also demonstrated their potential as cholinesterase inhibitors. mdpi.com

Table 4: Cholinesterase Inhibitory Activity of Related Methoxy-Phenyl Derivatives

| Compound Class | Target Enzyme | IC₅₀ Value (µM) | Reference |

| Trimethoxycinnamates | Acetylcholinesterase (AChE) | 46.18 | mdpi.com |

| Trimethoxycinnamates | Butyrylcholinesterase (BChE) | 32.46 | mdpi.com |

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral medications used for treating type 2 diabetes. drugbank.comnih.gov They work by increasing the levels of incretin (B1656795) hormones, which help to regulate blood sugar. drugbank.com Research has indicated that benzene (B151609) sulphonamide thiazoles, which can be structurally related to acetamide derivatives, possess potent inhibitory properties against DPP-4. nih.gov This suggests that the broader class of compounds, including derivatives of this compound, could be explored for DPP-4 inhibition. However, specific studies focusing directly on the DPP-4 inhibitory activity of this compound itself are not widely available.

Serotonin (B10506) Receptor Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C)

The serotonin system, with its numerous receptor subtypes, is a critical target for a wide array of therapeutic agents. The 5-HT₂ family of receptors, in particular, is implicated in conditions ranging from psychiatric disorders to cardiovascular functions nih.govnih.gov. Despite the structural similarity of this compound to known serotonergic compounds, such as those in the 2C-x family, a comprehensive review of available scientific literature did not yield specific data on its direct interaction with 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ, or 5-HT₂C serotonin receptors. Research on related molecules, like 2,5-dimethoxyphenylpiperidines, shows activity at these sites, but direct evidence for the title compound is absent nih.gov.

Binding affinity (Ki) and activation potency (EC50) are crucial metrics for quantifying a compound's interaction with a receptor. However, no published studies were found that specifically report the Ki or EC50 values for this compound at any of the specified serotonin receptor subtypes. Therefore, a data table for these parameters cannot be populated.

Interactive Data Table: Binding Affinity (Ki) and Activation Potency (EC50) of this compound at Serotonin Receptors (No data available in the reviewed scientific literature)

| Receptor | Binding Affinity (Ki) in nM | Activation Potency (EC50) in nM |

|---|---|---|

| 5-HT1A | Data not available | Data not available |

| 5-HT2A | Data not available | Data not available |

| 5-HT2B | Data not available | Data not available |

The functional activity of a compound, whether it acts as an agonist (activator) or antagonist (blocker) at a receptor, defines its pharmacological effect. For this compound, there is no specific information available in the scientific literature detailing its agonist or antagonist profile at the 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ, or 5-HT₂C receptors. While studies on related compounds describe such activities, these findings cannot be extrapolated to the title compound without direct experimental evidence nih.gov.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising target for novel antipsychotic and psychotherapeutic drugs, as it modulates dopaminergic, serotonergic, and glutamatergic systems nih.govresearchgate.net. TAAR1 agonists are being investigated for their potential in treating schizophrenia and related disorders frontiersin.orgmdpi.comresearchgate.net. However, a specific search for the activity of this compound at the TAAR1 receptor yielded no results. There is no published evidence to suggest it has been evaluated as a TAAR1 agonist.

Adrenergic Receptor (α1, α2) and Dopaminergic Receptor (D2) Affinity

The interplay between adrenergic and dopaminergic systems is fundamental to many physiological and pathological processes. The α₁, α₂, and D₂ receptors are well-established targets for drugs treating a variety of conditions nih.govnih.gov. A review of the literature found no data on the binding affinity of this compound for either the α₁ or α₂ adrenergic receptors, or the D₂ dopaminergic receptor.

Interactive Data Table: Adrenergic and Dopaminergic Receptor Affinity of this compound (No data available in the reviewed scientific literature)

| Receptor | Binding Affinity (Ki) in nM |

|---|---|

| α1-Adrenergic | Data not available |

| α2-Adrenergic | Data not available |

Monoamine Transporter Inhibition

Monoamine transporters, which include transporters for dopamine (B1211576), norepinephrine, and serotonin, are key regulators of neurotransmitter levels in the synapse. Inhibitors of these transporters, such as Vesicular Monoamine Transporter 2 (VMAT2) inhibitors, are used in the treatment of movement disorders nih.govnih.gov. There is no information in the scientific literature to indicate that this compound has been studied for its potential to inhibit any monoamine transporters.

Peripheral Benzodiazepine Receptor Ligand Research

The Peripheral Benzodiazepine Receptor, now more commonly known as the 18-kDa Translocator Protein (TSPO), is located on the outer mitochondrial membrane and is implicated in neuroinflammation, steroidogenesis, and various neurological and psychiatric disorders nih.govbmbreports.orguobaghdad.edu.iqrdd.edu.iq. Various classes of ligands have been developed to target TSPO. While some acetamide derivatives have been investigated as TSPO ligands, there are no specific published research findings identifying or evaluating this compound as a ligand for the Translocator Protein (TSPO).

GABAergic, Glycinergic, and Adenosinergic Receptor Interactions in Anticonvulsant Research

The mechanistic investigation into the anticonvulsant properties of many compounds often involves assessing their interactions with key inhibitory neurotransmitter systems, namely those mediated by gamma-aminobutyric acid (GABA) and glycine (B1666218). epilepsysociety.org.uk Additionally, the adenosinergic system, modulated by substances like caffeine, is another area of interest for seizure modulation. nih.gov

Antiepileptic drug mechanisms frequently involve the enhancement of GABA-mediated inhibition. epilepsysociety.org.uk This can occur through various means, including direct action on GABA-A receptors, which are the target of seizure-inducing antagonists like bicuculline (B1666979) and channel blockers like picrotoxin (B1677862). nih.govnih.gov Research into related acetamide derivatives has sometimes included screening for affinity at GABA-A receptors to elucidate their mechanism of action. mdpi.com For instance, some pyrrolidine-2,5-dione-acetamide derivatives have been evaluated for their binding potential to GABA-A receptors, although the outcomes are highly dependent on the specific molecular structure. mdpi.com

Similarly, the glycinergic system is a known target in seizure research. Strychnine (B123637), a competitive antagonist of glycine receptors, is a classic chemical convulsant used in preclinical screening to identify compounds with potential antiglycinemic seizure activity. researchgate.net

While specific studies detailing the direct interaction of this compound with GABAergic, glycinergic, or adenosinergic receptors are not prominent in the reviewed literature, the established role of these systems in epilepsy provides a clear rationale for such investigations in the future. epilepsysociety.org.uknih.gov

In Vivo Mechanistic Studies in Preclinical Models

Animal models of memory impairment are crucial for evaluating potential nootropic or cognitive-enhancing agents. A widely utilized model involves the administration of scopolamine (B1681570), a muscarinic receptor antagonist that impairs cholinergic neurotransmission, leading to deficits in learning and memory. ijpsr.comnih.govnih.gov This model is considered relevant for studying aspects of cognitive dysfunction seen in conditions like Alzheimer's disease. ijpsr.comnih.gov Behavioral assessments in these models often include tasks such as the novel object recognition test and T-maze or Y-maze spontaneous alternation, which measure different facets of memory. nih.govmdpi.com

While there is a robust body of literature on the use of the scopolamine model, specific studies evaluating the effects of this compound on scopolamine-induced memory deficits have not been identified in the current search. Research on other compounds in these models demonstrates that agents capable of mitigating the effects of scopolamine often do so by modulating the cholinergic or antioxidant systems. mdpi.com

The carrageenan-induced paw edema model in rodents is a standard and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds. nih.govspringernature.com The injection of carrageenan, a seaweed-derived polysaccharide, into the paw elicits a biphasic inflammatory response. nih.gov The initial phase is characterized by the release of histamine, serotonin, and bradykinin, while the later phase involves the production of prostaglandins (B1171923) and other inflammatory mediators. researchgate.netnih.gov The effectiveness of a test compound is quantified by measuring the reduction in paw swelling (edema) over several hours. springernature.comresearchgate.net

Numerous studies have used this model to evaluate the anti-inflammatory potential of various chemical classes, including acetamide derivatives. nih.gov However, specific data from investigations of this compound in the carrageenan-induced paw edema model or other acute inflammation assays are not available in the reviewed literature.

Preclinical evaluation of anticonvulsant agents employs a battery of animal seizure models, each with a distinct mechanism of action, to establish a compound's profile of activity. The pentylenetetrazole (PTZ) seizure test is a common screening model sensitive to drugs that act on the GABA-A receptor system. nih.gov The maximal electroshock (MES) test is used to identify agents effective against generalized tonic-clonic seizures. mdpi.comnih.gov Other chemoconvulsants like picrotoxin (a GABA-A channel blocker) and strychnine (a glycine receptor antagonist) are also used to probe specific neurotransmitter system involvement. nih.govresearchgate.net

Research into various acetamide derivatives has demonstrated significant activity in these models. For example, different series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide and 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives have shown protection in MES and PTZ-induced seizure models. nih.govnih.gov The activity is highly dependent on the specific substitutions on the acetamide scaffold. nih.gov While these findings underscore the potential of the acetamide chemical class in anticonvulsant research, specific efficacy data for this compound in these models remains to be published.

Table 1: Anticonvulsant Activity of Selected Acetamide Derivatives in Preclinical Models

| Compound Class | Seizure Model | Finding | Reference |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Maximal Electroshock (MES) | Several derivatives showed activity, particularly those with 3-(trifluoromethyl)anilide substitutions. | nih.gov |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Subcutaneous Pentylenetetrazole (scPTZ) | Majority of derivatives were inactive in this model. | nih.gov |

| 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives | Pentylenetetrazole (PTZ)-induced Seizure | Eleven compounds were found to be protective against PTZ-induced seizures. | nih.gov |

| 3-(Chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | Maximal Electroshock (MES) | Some derivatives showed weak to significant anticonvulsant activity. | mdpi.com |

Behavioral assays are essential for characterizing the neuropharmacological effects of a compound. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is reliably induced by psychedelic compounds, particularly those with a 2,5-dimethoxy-substituted phenyl ring, such as 2,5-dimethoxy-4-iodoamphetamine (DOI). nih.govnih.govresearchgate.net The structural similarity of this compound suggests that it could potentially interact with the 5-HT2A receptor, making the HTR a relevant assay for its characterization. Studies on related phenylalkylamines show a strong correlation between their potency to induce HTR and their 5-HT2A receptor agonism. nih.gov

Studies on food intake provide another avenue for neuropharmacological assessment. For instance, the structurally related compound 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) has been shown to produce dose-related decreases in food intake in rats, an effect suggested to be mediated by the stimulation of 5-HT2A receptors. nih.gov

Although these assays are highly relevant for a compound possessing the 2,5-dimethoxyphenyl moiety, no published studies were found that specifically report the effects of this compound on the head-twitch response or food intake.

Table 2: Neuropharmacological Effects of Structurally Related 2,5-Dimethoxyphenyl Compounds

| Compound | Behavioral Assay | Effect | Putative Mechanism | Reference |

| 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) | Food Intake (Rat) | Dose-related decrease in food intake. | 5-HT2A Receptor Stimulation | nih.gov |

| R(-)-2,5-dimethoxy-4-iodoamphetamine (DOI) | Head-Twitch Response (Mouse) | Induces biphasic head-twitch response. | 5-HT2A Receptor Agonism | |

| 4-Thio-substituted 2,5-dimethoxyphenylalkylamines | Head-Twitch Response (Mouse) | Induce head-twitch response, potency varies with substitution. | 5-HT2A Receptor-Mediated | nih.gov |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of Substituent Variations on Biological Potency and Selectivity

The biological profile of compounds derived from the 2-(2,5-dimethoxyphenyl)acetamide core is highly sensitive to the nature and position of various substituents. Modifications to the phenyl ring, the acetamide (B32628) group, and the introduction of diverse chemical moieties have profound effects on the resulting compounds' interactions with biological systems.

The 2,5-dimethoxy substitution pattern on the phenyl ring is a crucial determinant of the biological activity in many analogs. nih.gov Studies on related 2,5-dimethoxyphenylpiperidines, which are analogs, have demonstrated that both methoxy (B1213986) groups are vital for agonist activity at serotonin (B10506) 5-HT₂A receptors. The removal of the methoxy group at the 2-position results in a more significant drop in potency compared to the removal of the 5-methoxy group. nih.gov This suggests that the 2,5-dimethoxy motif is important for in vivo potency, though this does not always directly correlate with the ligand's affinity at the recombinant receptor. nih.gov Translocating the 5-alkoxy group to the 6-position in related amphetamine analogs led to a threefold decrease in affinity for the 5-HT₂A receptor, further highlighting the importance of the specific 2,5-substitution pattern. nih.gov

The replacement of the amide oxygen with sulfur to form a thioamide is a bioisosteric modification that can significantly alter a molecule's properties. While amides and thioamides share similar conformations, thioamides are better hydrogen bond acceptors but poorer donors. nih.gov This modification can enhance metabolic stability and, in some cases, improve bioactivity. nih.gov For instance, thioamide-containing natural products like thioviridamide (B1244842) and its analogs exhibit potent antiproliferative and antibiotic activities. nih.gov

Incorporating a sulfonyl group, often as a sulfonamide, is a common strategy in medicinal chemistry. The replacement of a carboxamide with a sulfonamide group in arylpiperazinylalkyl derivatives has been shown to impact affinity for serotonin and dopamine (B1211576) receptors. nih.gov In one study, benzyl (B1604629) derivatives containing a sulfonamide displayed high affinity for 5-HT₇ receptors. nih.gov Furthermore, glutamic acid derivatives featuring a 5-chloro-2-methoxy-4-methylphenylsulfonyl group have shown potent cytotoxic activity against prostate cancer cell lines, with some compounds exhibiting greater potency than the reference drug Doxorubicin. nih.gov

Thiadiazole rings are versatile scaffolds found in numerous pharmacologically active compounds. nih.govnih.gov As bioisosteres of pyrimidines and oxadiazoles, thiadiazoles can readily cross cellular membranes. nih.govnih.gov Derivatives of 1,3,4-thiadiazole (B1197879) have been investigated for their anticancer properties, with some showing activity against various cancer cell lines. nih.govgoogle.com For example, a series of 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives were synthesized as potential VEGFR-2 inhibitors. nih.gov

The imidazopyridine nucleus, which structurally resembles purines, is present in several commercial drugs. nih.govnih.gov This scaffold is highly versatile and can be functionalized at various positions to modulate biological activity. nih.gov Derivatives of imidazopyridine have been explored for a wide range of therapeutic applications, including as GABAA receptor modulators and antibacterial agents. nih.govnih.gov

Purine (B94841) analogs are another important class of heterocyclic compounds. Due to their structural similarity to endogenous purines, they can interact with a wide array of biological targets. The structural resemblance between purines and the imidazopyridine heterocyclic ring has driven biological investigations into the latter. nih.gov The synthesis of various 2,6-disubstituted purine derivatives has been undertaken to evaluate their inhibitory activities against cancer cell lines.

The triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, is found in compounds with a broad spectrum of pharmaceutical properties, including antimicrobial and anticancer activities. nih.govresearchgate.netjocpr.com Structure-activity relationship studies of triazine derivatives are used to guide the rational design of new potential therapeutic agents. nih.govjocpr.com For instance, 1,3,5-triazine (B166579) derivatives containing a piperazine (B1678402) structure have been designed and synthesized, showing potent anti-viral activity. mdpi.com

Table 1: Influence of Key Moieties on Biological Activity

| Moiety | General Impact on Analogs | Example Application | Reference(s) |

| Methoxy (2,5-) | Crucial for 5-HT₂A receptor agonist activity; 2-position is more critical than 5-position. | Serotonin Receptor Agonists | nih.govnih.gov |

| Thioamide | Enhances metabolic stability; alters hydrogen bonding properties. | Antiproliferative and Antibiotic Agents | nih.gov |

| Sulfonyl | Modulates receptor affinity (e.g., serotonin, dopamine); can confer potent cytotoxicity. | Anticancer Agents, CNS Receptor Ligands | nih.govnih.gov |

| Thiadiazole | Versatile scaffold with good membrane permeability; acts as a bioisostere for other heterocycles. | Anticancer (VEGFR-2 inhibitors) | nih.gov |

| Imidazopyridine | Structurally mimics purines; versatile for functionalization to target various pathologies. | GABAA Receptor Modulators, Antibacterials | nih.govnih.gov |

| Purine | Can interact with numerous biological targets due to similarity to endogenous molecules. | Anticancer Agents | nih.gov |

| Triazine | Core scaffold for a wide range of pharmaceutical activities. | Antiviral Agents | nih.govmdpi.com |

The addition of methyl groups to the phenyl ring of this compound analogs can significantly influence their activity through both steric and electronic effects. In a study of 2-N-(5-chloro-2-methoxy-4-methylphenylsulfonyl) glutamic acid derivatives, the presence of the 4-methyl group was part of a substitution pattern that led to potent cytotoxic activity against prostate cancer cells. nih.gov

Modifying the length of alkoxy chains and introducing halogens are common strategies to fine-tune receptor affinity and selectivity.

For analogs of 2,5-dimethoxyphenethylamines, extending the alkoxy groups generally leads to an increase in binding affinities at 5-HT₂A and 5-HT₂C receptors. nih.gov However, this modification has shown mixed effects on the activation potency and efficacy at these same receptors. nih.gov In a series of 2,5-dimethoxyphenylpiperidines, extending the methoxy (MeO) groups to ethoxy (EtO) groups was generally tolerated, though it resulted in a decrease in agonist potency at the 5-HT₂A receptor. nih.gov

The introduction of halogens, such as fluorine, can alter a molecule's electronic properties and its ability to form specific interactions with a receptor. In 4-alkoxy-substituted 2,5-dimethoxyphenethylamine derivatives, the introduction of a single terminal fluorine atom into the 4-ethoxy substituent tended to decrease affinities at the 5-HT₂A and 5-HT₂C receptors. nih.gov Conversely, progressive fluorination was found to increase the affinities at these receptors. nih.gov

Table 2: Effects of Alkoxy and Halogen Modifications on 5-HT₂ Receptor Affinity

| Modification | Effect on Receptor Affinity (5-HT₂A/₂C) | Compound Class | Reference(s) |

| Alkoxy Chain Extension (e.g., MeO to EtO) | Generally increases binding affinity but can decrease agonist potency. | 2,5-Dimethoxyphenethylamines, 2,5-Dimethoxyphenylpiperidines | nih.govnih.gov |

| Terminal Monofluorination of Alkoxy Chain | Tends to decrease affinity. | 4-Alkoxy-2,5-dimethoxyphenethylamines | nih.gov |

| Progressive Fluorination of Alkoxy Chain | Tends to increase affinity. | 4-Alkoxy-2,5-dimethoxyphenethylamines | nih.gov |

The linker connecting the 2,5-dimethoxyphenyl core to other chemical moieties, as well as the nature of any appended heterocyclic rings, plays a critical role in defining the biological activity of the resulting compound.

Nitrogen-containing heterocyclic rings are particularly important in medicinal chemistry due to their ability to engage in various biological interactions. nih.govrsc.org For example, tryptophan derivatives that incorporate a 2,5-diketopiperazine ring have demonstrated significant antiviral and fungicidal activities. nih.gov The synthesis of various heterocyclic systems, such as pyrazole (B372694) and thiazole (B1198619), attached to an imidazopyridine core has been explored to create potent antibacterial agents. nih.gov

The design of inhibitors for enzymes like EGFR and VEGFR-2 often involves a heterocyclic ring that interacts with the adenine (B156593) binding pocket, a lipophilic head group, and a linker that can form hydrogen bonds. The strategic combination of these elements is key to achieving high potency and selectivity.

The electronic properties of substituents on the aromatic ring can have a dramatic effect on a molecule's cytotoxicity. The addition of strong electron-withdrawing groups can enhance the biological activity of certain classes of compounds. For example, in a series of pyrimidine-based inhibitors of matrix metalloproteinase-7, the addition of a trifluoromethyl (-CF₃) group, which is strongly electron-withdrawing, led to a significant improvement in the hydrogen bond strength with key amino acid residues in the enzyme's active site. researchgate.net This resulted in a better binding affinity and predicted potent cytotoxicity. researchgate.net

Similarly, in studies of thieno[2,3-b]pyridine (B153569) derivatives, compounds bearing electron-withdrawing substituents like -NO₂ or -CN showed a noticeable increase in binding energy to their target compared to those with less polar or electron-donating groups. mdpi.com In some cases, the presence of an electron-withdrawing group is essential for activity; for instance, only derivatives bearing a cyano (-CN) group were found to decrease the expression of the FOXM1 protein in a breast cancer cell line. mdpi.com However, the effect can be complex, as other studies have found that compounds with unsubstituted phenyl rings or less potent electron-withdrawing groups sometimes exhibit the highest cytotoxic activity. researchgate.net

Conformational Analysis and Ligand-Target Interaction Dynamics

Understanding the three-dimensional structure of a molecule and how it interacts with its biological target is crucial for rational drug design. The conformation of this compound derivatives is heavily influenced by the steric and electronic nature of their substituents.

Crystallographic studies of related compounds provide valuable insights into their preferred conformations. For instance, in the structure of 2-(2,5-dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide, the two benzene (B151609) rings are twisted relative to each other, with a dihedral angle of 72.89°. The acetamide group itself is significantly twisted out of the plane of the dimethoxyphenyl ring.

Molecular modeling and docking studies complement experimental data by predicting how these molecules bind to their targets. In the case of sulfonamide derivatives of arylpiperazines, molecular modeling showed that replacing a carboxamide with a sulfonamide led to different binding modes and interactions with conserved residues in the 5-HT₁A and D₂ receptors. nih.gov For inhibitors of the FOXM1 protein, docking studies suggested that the binding of thieno[2,3-b]pyridine derivatives is mediated by key interactions with Val296 and Leu289 residues in the DNA-binding site. mdpi.com These computational approaches, combined with experimental SAR data, provide a powerful toolkit for designing new derivatives with improved potency and selectivity.

Identification of Pharmacophores and Lead Compound Optimization Strategies

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. For compounds centered around the 2,5-dimethoxyphenyl moiety, research has primarily focused on their interaction with serotonin receptors, particularly the 5-HT₂A subtype. nih.govnih.gov

Pharmacophoric Features of 2,5-Dimethoxyphenyl Analogs:

Based on studies of related phenethylamines and piperidines, the key pharmacophoric elements are believed to be:

The 2,5-Dimethoxy-Substituted Phenyl Ring: This unit is crucial for binding. The methoxy groups, particularly the one at the 2-position, are considered critical for agonist activity at serotonin receptors. nih.gov Deletion of either methoxy group has been shown to dramatically decrease potency in related series. nih.gov

An Ionizable Nitrogen Center: The amine or amide nitrogen, which is protonatable at physiological pH, typically forms a key ionic interaction with an aspartate residue in the binding pocket of aminergic G-protein coupled receptors.

The Ethylamine/Acetamide Side Chain: This linker positions the nitrogen atom at an optimal distance from the phenyl ring. Its conformation plays a significant role in activity. semanticscholar.org

The 4-Position of the Phenyl Ring: This position is a critical point for modification. Introducing lipophilic substituents at this position generally increases agonist potency at 5-HT₂ receptors. nih.gov

Lead Optimization Strategies:

Lead optimization is an iterative process of modifying a biologically active compound to improve its pharmacodynamic and pharmacokinetic properties. nih.gov For a lead compound like this compound, optimization would focus on several key areas:

Systematic Modification of Substituents: This involves synthesizing and testing analogs with various substituents on the phenyl ring and the acetamide nitrogen to probe for improved activity and selectivity.

Structure-Activity Relationship (SAR) Analysis: By comparing the biological activities of these analogs, researchers can deduce which structural modifications lead to favorable outcomes. For instance, in the related 2,5-dimethoxyphenethylamine series, increasing the size and lipophilicity of the 4-position substituent generally enhances affinity for 5-HT₂A/C receptors. frontiersin.org

Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how structural changes might affect binding affinity and help prioritize which analogs to synthesize. nih.govresearchgate.net

The following table summarizes SAR findings from studies on related 2,5-dimethoxyphenylpiperidine analogs, which can inform potential optimization strategies for acetamide derivatives.

| Compound/Analog | Modification from Parent Structure | Effect on 5-HT₂A Receptor Potency | Reference |

| (S)-Isomer | Chiral separation | Typically exhibits higher potency than the (R)-isomer | semanticscholar.org |

| 4-Trifluoromethyl | Substitution at the 4-position | Significantly more potent than 4-bromo analogs | semanticscholar.org |

| Deletion of 5-MeO | Removal of the methoxy group at C5 | 20-fold drop in agonist potency | nih.gov |

| Deletion of 2-MeO | Removal of the methoxy group at C2 | >500-fold drop in potency | nih.gov |

| Deletion of both MeO | Removal of both methoxy groups | Negligible agonist activity | nih.gov |

Design Principles for Novel 2,5-Dimethoxyphenyl Acetamide Analogs

Building upon the identified pharmacophore and initial SAR data, several design principles can be applied to create novel analogs with improved therapeutic profiles.

Scaffold hopping is a drug design strategy that involves replacing the core structure (scaffold) of a molecule with a different, often structurally distinct, scaffold while preserving the original pharmacophoric features. nih.govtmu.edu.tw This can lead to new chemical entities with improved properties or novel intellectual property positions. tmu.edu.tw

For this compound, scaffold hopping could involve:

Replacing the Phenyl Ring: The dimethoxyphenyl ring could be replaced with other aromatic or heteroaromatic systems that maintain the relative positions of the key methoxy (or isosteric) groups and the side chain attachment point. For example, a pyridine (B92270) or pyrimidine (B1678525) ring could be explored. nih.gov